4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound features a benzamide core linked to a 1,3-benzothiazol-2-ylidene moiety via a sulfamoyl bridge. Key structural attributes include:
- Benzothiazole substituents: A 6-methoxy group and a 3-(2-methoxyethyl) group.
- Sulfamoyl group: Substituted with two 2-cyanoethyl groups.
- Molecular formula: C25H25N5O5S2 (estimated molecular weight: ~515–525 g/mol).
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S2/c1-33-16-15-29-21-10-7-19(34-2)17-22(21)35-24(29)27-23(30)18-5-8-20(9-6-18)36(31,32)28(13-3-11-25)14-4-12-26/h5-10,17H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDJCQROHHKQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.42 g/mol. The structure features a benzamide core with sulfamoyl and benzothiazole functionalities, which are known to contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group is known for its ability to inhibit various enzymes, including carbonic anhydrase and urease, which play crucial roles in metabolic processes.
- Antibacterial Activity : The presence of the benzothiazole moiety has been associated with antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data
A summary of the biological activities reported for similar compounds is presented in the following table:
Case Studies
- Antibacterial Screening : In a study evaluating the antibacterial efficacy of various sulfamoyl compounds, the compound demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting its potential use as an antibacterial agent in clinical settings.
- Enzyme Inhibition Studies : Research conducted on related compounds indicated that those containing the sulfamoyl group exhibited strong urease inhibition, with one compound showing an IC50 value of 1.13 µM compared to thiourea (IC50 = 21.25 µM) as a reference standard. This highlights the potential for developing new urease inhibitors based on this scaffold.
- Cytotoxicity Assays : In vitro assays have shown that compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide can significantly reduce cell viability in various cancer cell lines, indicating a promising anticancer profile.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Benzothiazole Ring
The benzothiazole ring’s substitution pattern critically influences physicochemical properties and bioactivity. Key analogs include:
<sup>†</sup>XLogP3: Estimated partition coefficient (lipophilicity).
<sup>‡</sup>TPSA: Topological polar surface area (Ų).
*Estimates based on structural analogs.
Key Observations:
Lipophilicity (LogP) :
- The target compound’s methoxy groups reduce LogP compared to ethyl/methyl analogs (e.g., : LogP 2.8) but increase it relative to methoxyethyl-sulfamoyl analogs (: LogP ~2.0–2.5).
- Prop-2-ynyl substituents () increase rigidity and lipophilicity (LogP ~3.0–3.5).
Polarity (TPSA): The target compound’s dual methoxy groups and cyanoethyl sulfamoyl yield higher TPSA (~160–170) than analogs with non-polar substituents (e.g., : TPSA 151).
Cyanoethyl groups (strong electron-withdrawing) may stabilize the sulfamoyl group’s resonance, influencing enzyme inhibition (e.g., carbonic anhydrase, kinases).
Sulfamoyl Group Modifications
The sulfamoyl bridge’s substituents dictate electronic and steric properties:
- Bis(2-cyanoethyl) (target, ): High polarity (TPSA ~150–170) and metabolic lability due to hydrolytic susceptibility.
- Bis(2-methoxyethyl) () : Reduced polarity (TPSA ~140–150) and improved stability.
- 3,5-Dinitrobenzamide () : Lacks sulfamoyl but introduces nitro groups, increasing electrophilicity and redox sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
